

3-Methoxyphenol-d3 CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methoxyphenol-d3

Cat. No.: B12367866

[Get Quote](#)

An In-depth Technical Guide to 3-Methoxyphenol-d3

This technical guide provides comprehensive information on **3-Methoxyphenol-d3**, a deuterated analog of 3-Methoxyphenol. It is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their studies. This document covers the fundamental properties, synthesis, and applications of **3-Methoxyphenol-d3**, with a focus on its use in metabolic and pharmacokinetic research.

Core Compound Data

3-Methoxyphenol-d3 is a stable, isotopically labeled version of 3-Methoxyphenol where the three hydrogen atoms on the methoxy group are replaced with deuterium. This substitution provides a valuable tool for researchers, particularly in mass spectrometry-based analytical methods, to trace the metabolic fate of 3-Methoxyphenol or related compounds.

Property	3-Methoxyphenol-d3	3-Methoxyphenol (Parent Compound)
CAS Number	104714-88-7	150-19-6
Molecular Formula	C ₇ H ₅ D ₃ O ₂	C ₇ H ₈ O ₂
Molecular Weight	127.16 g/mol	124.14 g/mol [1]
Appearance	Clear, colorless to pale yellow or red-brown liquid	Clear, colorless to pale yellow or red-brown liquid
Boiling Point	Not reported	113-115 °C at 5 mmHg
Density	Not reported	1.131 g/mL at 25 °C

Experimental Protocols

Synthesis of 3-Methoxyphenol-d3

The synthesis of **3-Methoxyphenol-d3** can be adapted from the established synthesis of 3-Methoxyphenol by utilizing a deuterated methylating agent. A common method involves the selective mono-methylation of resorcinol.

Materials:

- Resorcinol
- Deuterated dimethyl sulfate ((CD₃)₂SO₄) or deuterated methyl iodide (CD₃I)
- Sodium hydroxide (NaOH)
- Toluene
- Phase transfer catalyst (e.g., tetrabutylammonium bromide - TBAB)
- Ice acetic acid
- Anhydrous sodium sulfate

- Standard laboratory glassware for organic synthesis (three-necked flask, reflux condenser, dropping funnel, etc.)

Procedure:

- In a 250 mL three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, combine 11g (0.1 mol) of resorcinol, 0.5g of a phase transfer catalyst, 50 mL of toluene, and 50 mL of a 2 mol/L sodium hydroxide solution.
- Heat the mixture to 80°C with stirring.
- Slowly add a stoichiometric equivalent of the deuterated methylating agent (e.g., deuterated dimethyl sulfate) dropwise to the reaction mixture.
- Maintain the reaction at 80°C for approximately 8 hours after the addition is complete.
- After cooling, neutralize the reaction mixture to a weakly acidic pH with ice acetic acid.
- Separate the organic phase. Extract the aqueous phase with toluene (25 mL).
- Combine the organic phases and wash with water and then with a saturated sodium chloride solution.
- Dry the organic phase over anhydrous sodium sulfate.
- Remove the toluene under reduced pressure.
- Purify the resulting **3-Methoxyphenol-d3** by vacuum distillation, collecting the fraction at the appropriate boiling point.

General Protocol for a Pharmacokinetic Study Using 3-Methoxyphenol-d3

3-Methoxyphenol-d3 is an ideal internal standard for quantitative bioanalysis of 3-Methoxyphenol in biological matrices due to its similar chemical properties and distinct mass.

Objective: To determine the pharmacokinetic profile of 3-Methoxyphenol in a model organism.

Materials:

- 3-Methoxyphenol (test compound)
- **3-Methoxyphenol-d3** (internal standard)
- Test subjects (e.g., rats, mice)
- Dosing vehicles
- Blood collection supplies (e.g., EDTA-coated tubes)
- Centrifuge
- Sample processing reagents (e.g., acetonitrile for protein precipitation)
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

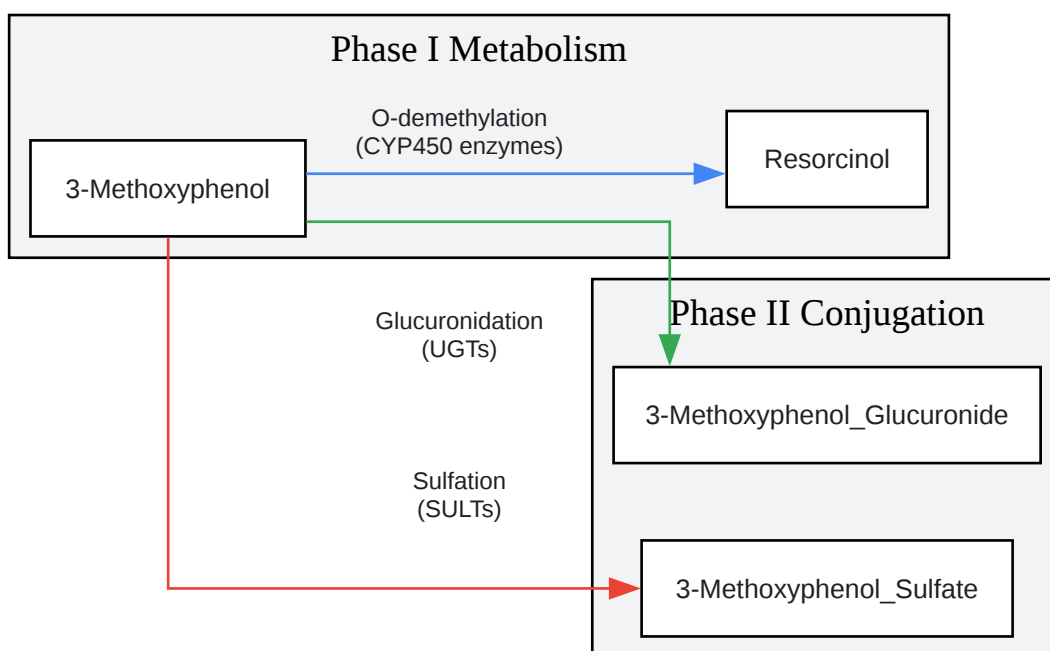
- Dosing: Administer a known dose of 3-Methoxyphenol to the test subjects.
- Sample Collection: Collect blood samples at predetermined time points post-administration.
- Plasma Preparation: Centrifuge the blood samples to separate the plasma.
- Sample Preparation for Analysis:
 - To a known volume of plasma, add a known amount of **3-Methoxyphenol-d3** as an internal standard.
 - Precipitate the plasma proteins by adding a solvent such as cold acetonitrile.
 - Vortex and centrifuge the samples to pellet the precipitated proteins.
 - Transfer the supernatant to a clean tube for analysis.
- LC-MS/MS Analysis:

- Inject the prepared samples into the LC-MS/MS system.
- Develop a chromatographic method to separate 3-Methoxyphenol and **3-Methoxyphenol-d3**.
- Use multiple reaction monitoring (MRM) on the mass spectrometer to specifically detect and quantify both the analyte and the internal standard.
- Data Analysis:
 - Construct a calibration curve using known concentrations of 3-Methoxyphenol and a fixed concentration of **3-Methoxyphenol-d3**.
 - Determine the concentration of 3-Methoxyphenol in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
 - Plot the plasma concentration of 3-Methoxyphenol versus time to determine key pharmacokinetic parameters (e.g., C_{max}, T_{max}, AUC, half-life).

Visualizations

Metabolic Pathways of 3-Methoxyphenol

The metabolism of 3-Methoxyphenol primarily involves two major pathways: O-demethylation and phase II conjugation reactions, including glucuronidation and sulfation. These processes facilitate the detoxification and excretion of the compound.

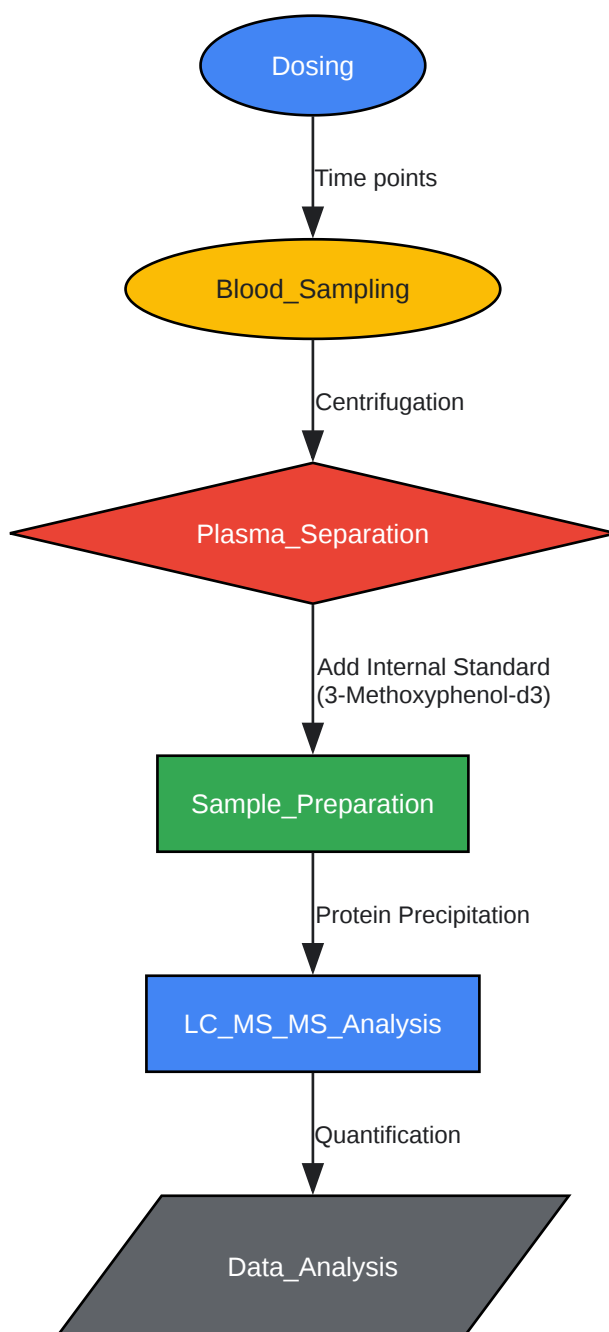


[Click to download full resolution via product page](#)

Caption: Metabolic pathways of 3-Methoxyphenol.

Experimental Workflow for a Pharmacokinetic Study

The following diagram illustrates a typical workflow for a pharmacokinetic study utilizing an isotopically labeled internal standard like **3-Methoxyphenol-d3**.



[Click to download full resolution via product page](#)

Caption: Workflow for a pharmacokinetic study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Methoxyphenol | C₇H₈O₂ | CID 9007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [3-Methoxyphenol-d₃ CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12367866#3-methoxyphenol-d3-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com